![molecular formula C24H21FN2O3S B2787539 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide CAS No. 686743-94-2](/img/structure/B2787539.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as Compound X and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of Compound X, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Compound X involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. For example, in cancer cells, Compound X has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. In inflammation, Compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In neurological disorders, Compound X has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are dependent on the specific cellular processes and pathways that are targeted by the compound. In cancer cells, Compound X has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. In inflammation, Compound X has been shown to reduce the production of inflammatory mediators and decrease inflammation. In neurological disorders, Compound X has been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
The advantages of using Compound X in lab experiments include its specificity for certain enzymes and pathways, its potential for use in various fields of research, and its ability to induce specific cellular effects. The limitations of using Compound X in lab experiments include its potential toxicity, the need for further research to establish its safety and efficacy, and the need for specialized equipment and techniques for its synthesis and purification.
将来の方向性
For research on Compound X include the development of more efficient synthesis methods, the investigation of its safety and efficacy in clinical trials, the identification of new applications for the compound, and the development of derivatives with improved properties. Other potential future directions include the investigation of the compound's effects on other cellular processes and the identification of new targets for the compound's activity.
Conclusion:
In conclusion, Compound X is a chemical compound that has potential applications in various fields of research, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to establish its safety and efficacy and to identify new applications for the compound.
合成法
The synthesis of Compound X involves the reaction of 3-fluorobenzylamine with 2-(tosylamino)acetic acid, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is obtained after purification by column chromatography. This method has been reported in a research article published in the Journal of Organic Chemistry.
科学的研究の応用
Compound X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has focused on the anti-inflammatory properties of Compound X, which have been shown to reduce inflammation in animal models. In neurological disorder research, Compound X has been studied for its potential neuroprotective effects, which have been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-4-9-20(12-17)26-24(28)16-31(29,30)23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZDIAJCZNJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

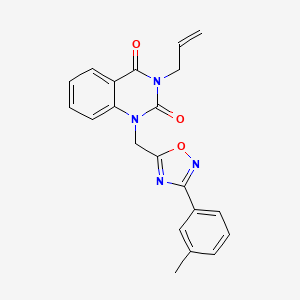

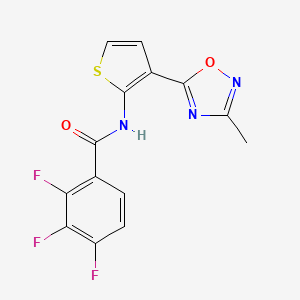
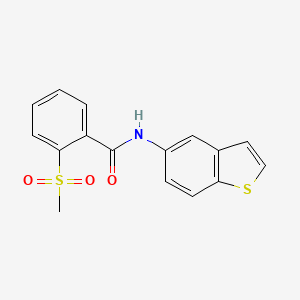
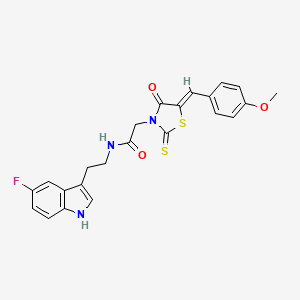
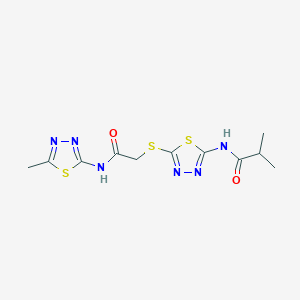
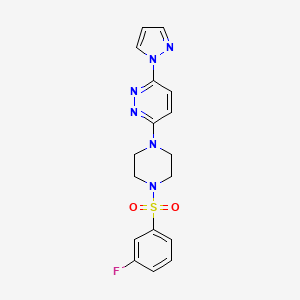
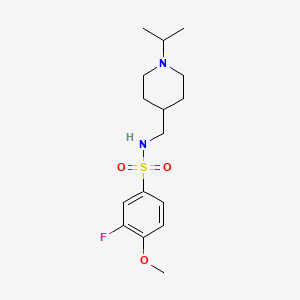
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)

![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
